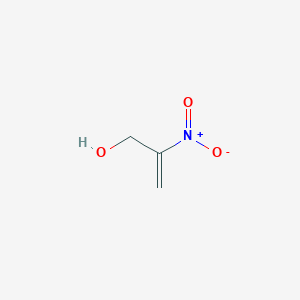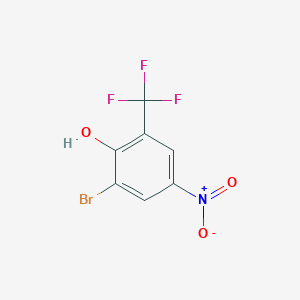![molecular formula C21H26N2S2 B14328613 2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine CAS No. 110570-77-9](/img/structure/B14328613.png)
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This compound is characterized by the presence of a phenothiazine core, a piperidine ring, and a methylsulfanyl group, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the phenothiazine core.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction, where a methylthiolating agent reacts with the phenothiazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenothiazine core or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenothiazine core and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(piperidin-1-yl)ethanol
- Biperiden
- N-[3-(methylsulfanyl)propyl]-2-(piperidin-1-yl)aniline
Uniqueness
2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine is unique due to the presence of the methylsulfanyl group and the specific arrangement of the piperidine ring and phenothiazine core. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
110570-77-9 |
|---|---|
Fórmula molecular |
C21H26N2S2 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
2-methylsulfanyl-10-(3-piperidin-1-ylpropyl)phenothiazine |
InChI |
InChI=1S/C21H26N2S2/c1-24-17-10-11-21-19(16-17)23(18-8-3-4-9-20(18)25-21)15-7-14-22-12-5-2-6-13-22/h3-4,8-11,16H,2,5-7,12-15H2,1H3 |
Clave InChI |
JLWZPHYUNBPSDK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


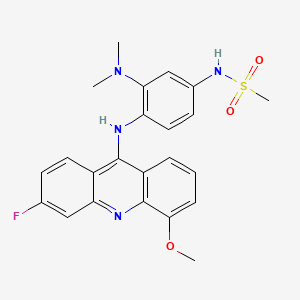
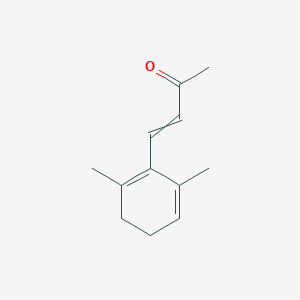
![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
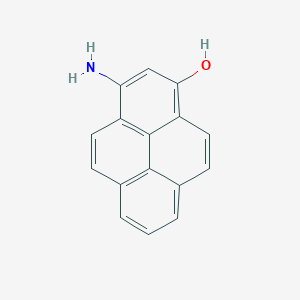
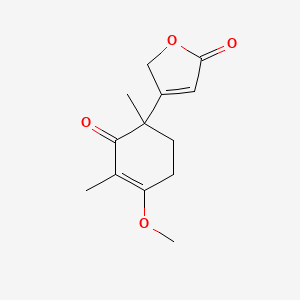

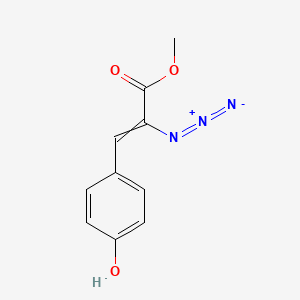
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)

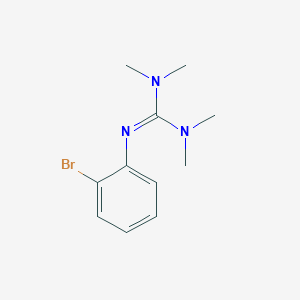
![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)
